

An In-depth Technical Guide to the Physicochemical Properties of ATX-001

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATX-001

Cat. No.: B10855779

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This technical guide provides a comprehensive overview of the key physicochemical properties of **ATX-001**, an ionizable lipid crucial for the formulation of lipid nanoparticles (LNPs) for therapeutic nucleic acid delivery. This document is intended for researchers, scientists, and professionals in the field of drug development and delivery.

Core Physicochemical Properties of ATX-001

ATX-001 is a synthetic, ionizable lipid that plays a pivotal role in the intracellular delivery of genetic material such as mRNA and siRNA.^{[1][2][3][4]} Its structure is designed to be cationic at acidic pH levels, facilitating interaction with the negatively charged backbone of nucleic acids and promoting endosomal escape, while remaining neutral at physiological pH to reduce toxicity.

A study focused on optimizing physicochemical parameters for in vivo activity has established a range for the basicity and lipophilicity of **ATX-001**.^[1]

Property	Value	Description
pKa	6.0 - 6.6	The pKa value indicates the pH at which the amino group of ATX-001 is 50% ionized. This property is critical for its function as an ionizable lipid in LNPs, allowing for nucleic acid complexation in acidic conditions and a more neutral charge at physiological pH.
cLogD	10 - 14	The calculated LogD (distribution coefficient) at a specific pH is a measure of the compound's lipophilicity or its preference for a lipid versus an aqueous environment. The high cLogD of ATX-001 is indicative of its lipid-like nature, which is essential for its incorporation into lipid nanoparticles and its interaction with cell membranes.
Chemical Formula	C40H74N2O5S	The molecular formula of ATX-001. [2] [3] [5]
Molecular Weight	695.10 g/mol	The molecular weight of the ATX-001 molecule. [2] [3] [5]
CAS Number	1777792-33-2	The Chemical Abstracts Service registry number for ATX-001. [2] [3] [5]

Experimental Protocols for Physicochemical Characterization

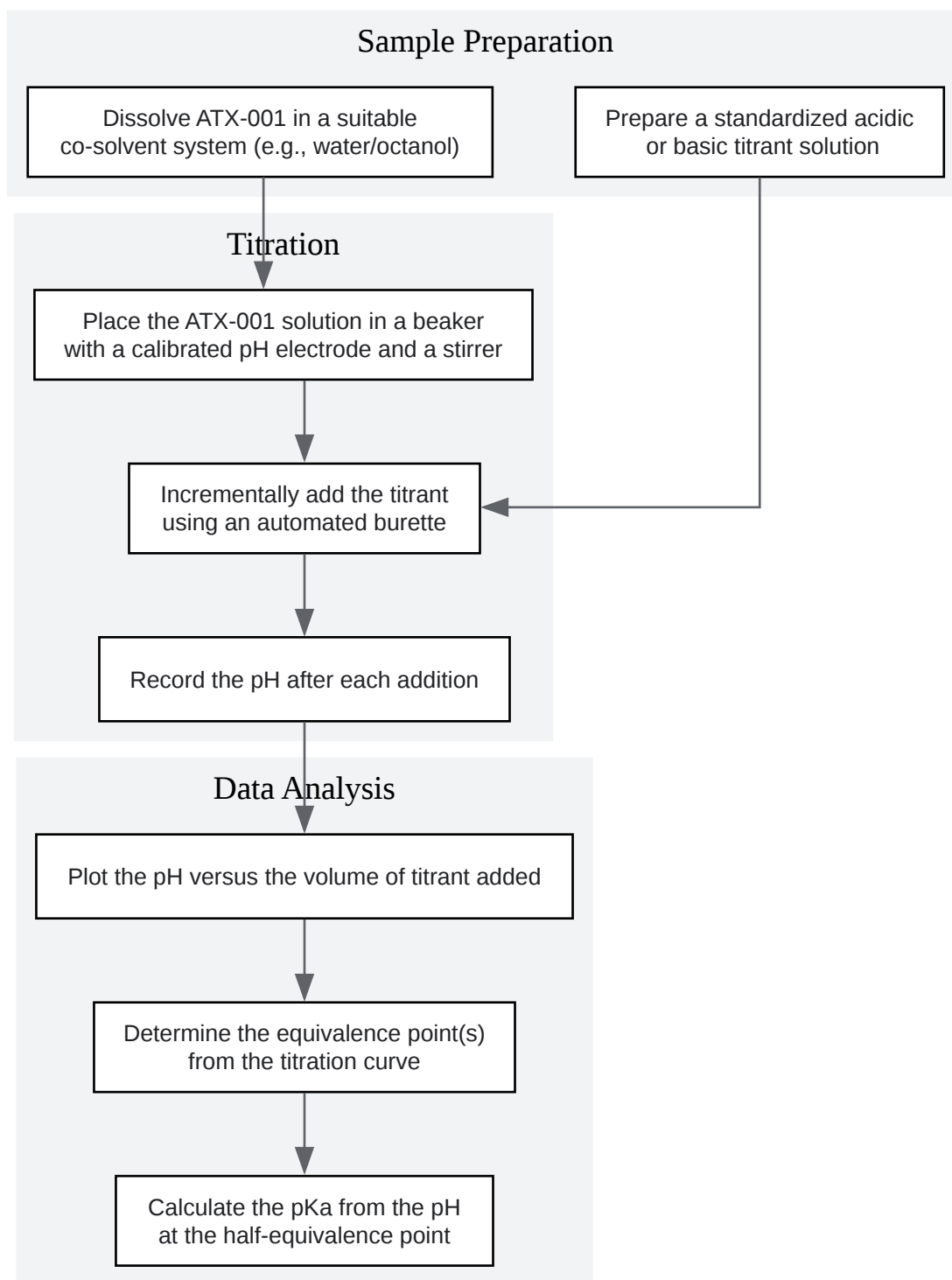
Detailed experimental procedures for determining the pKa and lipophilicity of lipid-like molecules such as **ATX-001** are outlined below. These are standard methodologies employed in the pharmaceutical sciences.

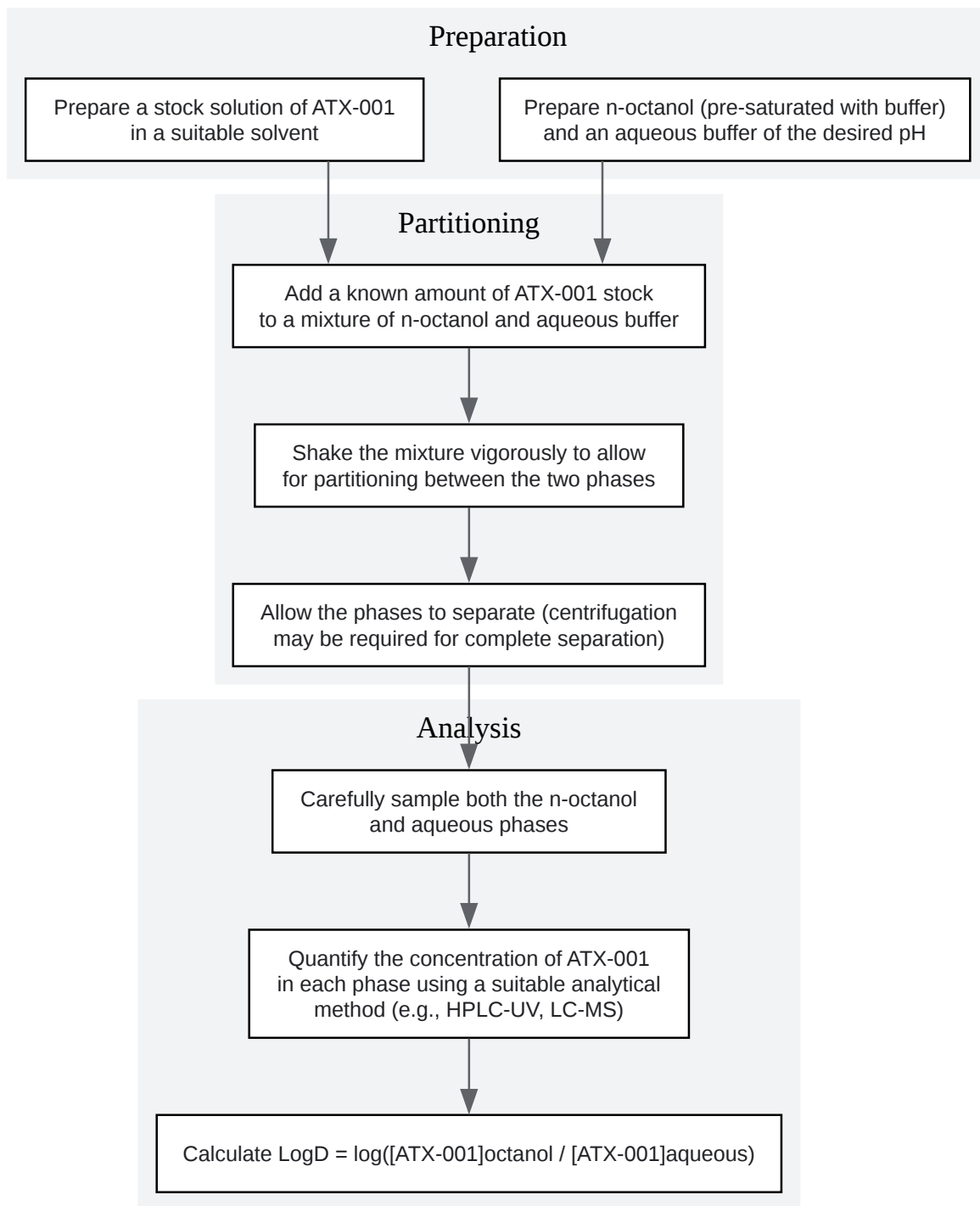
Determination of pKa

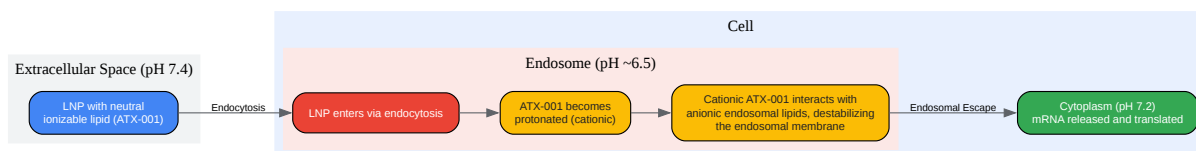
The pKa of ionizable lipids is a critical parameter that dictates their ionization state at different pH values, which is fundamental to their function in LNPs. A common and accurate method for pKa determination is potentiometric titration.

Principle: This method involves the gradual addition of a titrant (an acid or a base) of known concentration to a solution of the analyte (**ATX-001**). The potential difference (voltage) between a reference electrode and an indicator electrode is measured as a function of the titrant volume. The equivalence point, where the analyte is fully neutralized, corresponds to a sharp change in potential. The pKa can be determined from the pH at the half-equivalence point.

Experimental Workflow:







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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of ATX-001]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10855779#understanding-the-pka-and-lipophilicity-of-atx-001\]](https://www.benchchem.com/product/b10855779#understanding-the-pka-and-lipophilicity-of-atx-001)

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